molecular formula C8H7ClN2 B1603216 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 945840-68-6

7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1603216
CAS RN: 945840-68-6
M. Wt: 166.61 g/mol
InChI Key: UDXLXOAPARBRHS-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine, commonly referred to as 7-CMP, is an organic molecule composed of a nitrogen-containing heterocycle with a chlorine substituent. It is a member of the pyrrolo[2,3-c]pyridine family, which is a type of heterocyclic compound that is widely used in organic synthesis. 7-CMP is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other complex molecules. In addition, 7-CMP has been found to possess a variety of biological activities and has been the subject of numerous scientific studies.

Scientific Research Applications

  • Synthesis and Derivative Formation : A study by Figueroa‐Pérez et al. (2006) demonstrated the use of similar compounds as building blocks for synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement, highlighting its potential in chemical synthesis (Figueroa‐Pérez et al., 2006).

  • Applications in Agrochemicals and Medicine : Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones, starting from compounds like 4-methyl-2-pyrrolidinones, which are structurally similar to 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine. These compounds have potential applications in creating agrochemicals and medicinal compounds (Ghelfi et al., 2003).

  • Chemical Reactions and Synthesis : Goto et al. (1991) focused on synthesizing various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, providing a range of possible chemical reactions and products that could be derived from similar compounds (Goto et al., 1991).

  • Pyrrolidines Chemistry and Applications : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines, crucial for their biological effects and applications in medicine and industry. Their research contributes to the broader understanding of pyrrolidine chemistry, relevant to compounds like this compound (Żmigrodzka et al., 2022).

  • Formation of Pyrroles, Pyrazines, and Pyridine : Milić & Piletić (1984) identified various pyrroles and pyridine derivatives in their study of non-enzymic browning reactions, which could be relevant in understanding the formation and applications of similar compounds (Milić & Piletić, 1984).

properties

IUPAC Name

7-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-11-8(9)7-6(5)2-3-10-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXLXOAPARBRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609003
Record name 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945840-68-6
Record name 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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